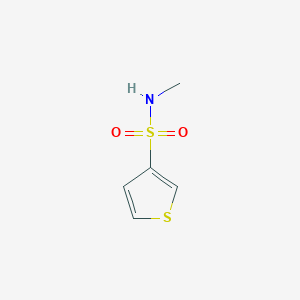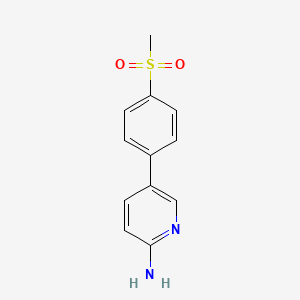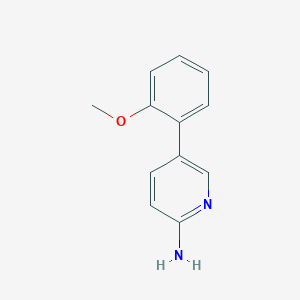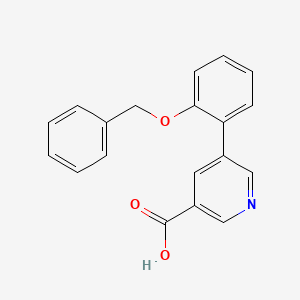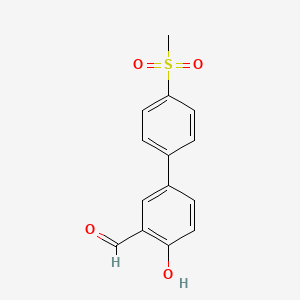
2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%, is a chemically synthesized compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of applications in biomedical research, including synthesis of other compounds, drug delivery, and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%, is not well understood. However, it is believed that the compound binds to certain proteins in the cell, which results in the inhibition of certain enzyme activities. In addition, the compound has been shown to interact with other molecules, such as DNA, RNA, and lipids, which may affect the structure and function of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%, are not well understood. However, it has been shown to inhibit certain enzymes, which can affect the metabolism of cells. In addition, the compound has been shown to interact with other molecules, such as DNA, RNA, and lipids, which may affect the structure and function of the cell.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%, has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high purity, which allows for precise control over the concentration of the compound used in experiments. In addition, the compound is relatively inexpensive and easy to obtain. However, the compound is relatively unstable and can decompose in the presence of light or heat.
Direcciones Futuras
The potential future directions for 2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%, are numerous. Further research could focus on developing methods to increase the stability of the compound, as well as exploring its potential applications in drug delivery and enzyme inhibition. In addition, further research could be conducted on the biochemical and physiological effects of the compound, as well as exploring its potential interactions with other molecules. Finally, further research could be conducted on the potential uses of the compound in the synthesis of other compounds, such as drugs, dyes, and polymers.
Métodos De Síntesis
2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%, can be synthesized using a variety of methods depending on the desired purity and yield. One of the most common methods is a three-step process involving the reaction of 4-methylsulfonylphenol with formaldehyde in the presence of a base such as potassium carbonate, followed by the reaction of the resulting product with sodium borohydride, and finally the addition of hydrochloric acid to the reaction mixture. This method yields a product with 95% purity.
Aplicaciones Científicas De Investigación
2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of other compounds, as a drug delivery agent, and as an enzyme inhibitor. In addition, it has been used in the synthesis of a variety of other compounds, including drugs, dyes, and polymers.
Propiedades
IUPAC Name |
2-hydroxy-5-(4-methylsulfonylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEROGDHKVWLMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602525 |
Source


|
| Record name | 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893741-31-6 |
Source


|
| Record name | 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)


